4-Benzylthiomorpholine 1,1-Dioxide

Description

Contextualization within Thiomorpholine (B91149) 1,1-Dioxide Derivatives

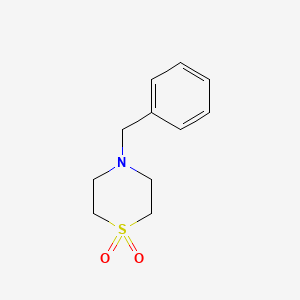

4-Benzylthiomorpholine (B2874956) 1,1-Dioxide belongs to the broader class of thiomorpholine 1,1-dioxide derivatives. The core of this class is the thiomorpholine ring, a six-membered heterocycle containing one sulfur and one nitrogen atom. The "1,1-dioxide" designation indicates that the sulfur atom is oxidized to a sulfone group, with two oxygen atoms double-bonded to it. This sulfone group significantly influences the chemical and physical properties of the molecule, enhancing its stability and modifying its reactivity. chemimpex.com

Thiomorpholine 1,1-dioxide itself (also known as 1,1-Dioxothiomorpholine) serves as a fundamental building block in the synthesis of more complex molecules. tcichemicals.com Its derivatives are created by substituting one or more hydrogen atoms on the thiomorpholine ring with various functional groups. In the case of 4-Benzylthiomorpholine 1,1-Dioxide, a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) is attached to the nitrogen atom at the 4-position of the thiomorpholine ring.

The properties and applications of thiomorpholine 1,1-dioxide derivatives can be systematically tuned by altering the substituents on the ring. This modularity allows for the creation of a diverse library of compounds with a wide range of biological activities and chemical utilities.

Significance in Contemporary Medicinal Chemistry and Drug Discovery

The thiomorpholine 1,1-dioxide scaffold is of considerable interest in medicinal chemistry due to its favorable pharmacological properties. Derivatives of this scaffold have been investigated for a variety of therapeutic applications. Research has indicated that thiomorpholine derivatives exhibit potential as antimicrobial agents, offering a possible avenue for the development of new antibiotics. Furthermore, they have been studied for their anti-inflammatory, analgesic, and even antitumor activities. The sulfone group is capable of forming strong interactions with the active sites of enzymes, leading to their inhibition, a mechanism that is highly valuable in drug development.

This compound, as a specific derivative, is recognized as a key intermediate in the synthesis of various biologically active compounds. chemimpex.com Its structure is particularly explored in the development of drugs targeting neurological disorders. chemimpex.com The benzyl group can play a crucial role in binding to biological targets and can be modified to optimize a drug candidate's potency and pharmacokinetic profile. The stability and reactivity of this compound make it a versatile reagent in the efficient formation of complex molecules for pharmaceutical research. chemimpex.com

Evolution of Research Interest in Sulfoximines and Related Scaffolds

The growing interest in this compound is part of a broader trend in medicinal chemistry: the exploration of underutilized sulfur-based functional groups. For a long time, sulfoximines, which are mono-aza analogues of sulfones, were largely overlooked in drug discovery. nih.govresearchgate.net However, in recent years, there has been a significant surge in research focused on these and related scaffolds. nih.govmorressier.com

This increased attention is driven by the recognition of their unique and advantageous properties. nih.gov Sulfoximines offer a three-dimensional geometry that can be beneficial for binding to complex biological targets. The introduction of the sulfoximine (B86345) group has become a strategy for medicinal chemists to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

The rising popularity of sulfoximines is evidenced by the increasing number of scientific publications, patent applications, and the commercial availability of sulfoximine building blocks. researchgate.netmorressier.com Several drug candidates containing the sulfoximine moiety have entered clinical trials, highlighting the growing acceptance and potential of this functional group within the drug discovery community. morressier.comnih.gov This trend suggests a promising future for related sulfur-containing scaffolds like thiomorpholine 1,1-dioxides, as researchers continue to explore novel chemical space in the quest for new and effective medicines. youtube.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-benzyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAMTQFKYUXQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312459 | |

| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26475-66-1 | |

| Record name | 26475-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26475-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 Benzylthiomorpholine 1,1 Dioxide Analogues

Impact of Substitutions on the Benzyl (B1604629) Moiety

The benzyl group in 4-benzylthiomorpholine (B2874956) 1,1-dioxide analogues often serves as a critical pharmacophoric element, typically designed to fit into hydrophobic pockets of a target protein, such as the S1 or S3 pockets of BACE1. mdpi.com Altering the substitution pattern on the phenyl ring of this moiety can dramatically affect binding affinity and, consequently, biological activity.

Research on related BACE1 inhibitors has shown that the addition of various substituents to phenyl rings can modulate potency. For instance, small, electron-withdrawing groups like fluorine can enhance binding by participating in favorable electrostatic or dipole interactions. Conversely, bulky substituents may cause steric hindrance, reducing inhibitory activity unless they can access an adjacent sub-pocket. The position of the substituent is also crucial; ortho, meta, and para substitutions will orient the functional group into different regions of the binding site, leading to varied effects on activity. nih.gov

Studies on benzophenanthridine alkaloids and other structures have shown that hydroxyl and methoxy (B1213986) groups can also influence activity, sometimes by forming additional hydrogen bonds or by altering the electronic properties of the ring. mdpi.comnih.gov In the context of BACE1 inhibitors, such substitutions on the benzyl ring would need to be carefully optimized to balance potency with other properties like blood-brain barrier permeability. nih.gov

Table 1: Hypothetical Impact of Benzyl Ring Substitutions on BACE1 Inhibitory Activity

| Substituent (R) on Benzyl Ring | Position | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| -F | para | Potentially Increased | Can form favorable interactions with the S1 pocket; improves metabolic stability. nih.gov |

| -Cl | para | Potentially Increased | Fills hydrophobic space in the S1 pocket. |

| -OH | para | Variable | May form a new hydrogen bond but could decrease membrane permeability. mdpi.com |

| -OCH₃ | para | Variable | Increases lipophilicity but may introduce steric clash depending on the binding site topology. mdpi.com |

| -CH₃ | meta | Potentially Decreased | May cause unfavorable steric interactions within a constrained binding pocket. |

Modifications to the Thiomorpholine (B91149) 1,1-Dioxide Ring System

Modifications to this ring system can include:

Ring Size Variation: Expanding or contracting the six-membered ring to a seven- or five-membered ring, respectively, would alter the bond angles and the spatial orientation of the sulfone and amine groups. This could disrupt the optimal geometry required for binding to the target enzyme.

Substitution on the Ring: Adding substituents to the carbon atoms of the thiomorpholine ring could introduce new interactions or create steric clashes. For example, a hydroxyl group could provide an additional hydrogen bond, while a methyl group might enhance hydrophobic interactions if a suitable pocket is nearby.

Bioisosteric Replacement: The sulfone group could be replaced with other bioisosteres, such as a sulfoximine (B86345) or a sulfonamide, to fine-tune the electronic properties and hydrogen bonding capacity of the molecule. The core thiomorpholine itself is a thio-analogue of morpholine, and replacing the sulfur with an oxygen (morpholine) or other heteroatoms would significantly impact the geometry and binding properties. researchgate.net

Table 2: Potential Modifications to the Thiomorpholine 1,1-Dioxide Ring

| Modification | Example | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| Ring Contraction | Thiazolidine 1,1-dioxide | Likely Decreased | Alters the spatial arrangement of H-bond acceptors, potentially weakening interaction with catalytic dyad. |

| Ring Expansion | Thiazepane 1,1-dioxide | Likely Decreased | Increases conformational flexibility, which can be entropically unfavorable for binding. |

| Bioisosteric Replacement of SO₂ | Sulfoximine | Variable | Changes H-bonding vectors and introduces a potential H-bond donor, which could either improve or reduce affinity. |

| Core Scaffold Change | Morpholine | Variable | Replaces sulfone with ether oxygen; reduces H-bond acceptor strength but alters geometry and polarity. researchgate.net |

Exploration of Linker Chemistry and Scaffold Variations

The connection between the benzyl moiety and the thiomorpholine 1,1-dioxide ring is a simple methylene (B1212753) (-CH₂-) group. Altering this linker or replacing the entire scaffold are common strategies in drug discovery to optimize potency and pharmacokinetic properties. In many BACE1 inhibitors, for example, the core scaffold is designed to place functional groups into specific binding pockets (e.g., S1, S2', S3). mdpi.comnih.gov

Variations could include:

Linker Modification: The length and rigidity of the linker can be changed. Introducing a two-carbon linker (-CH₂CH₂-) could allow the benzyl group to access deeper regions of a binding pocket. Incorporating rigid elements like a cyclopropane (B1198618) ring or a double bond could lock the conformation, potentially increasing affinity by reducing the entropic penalty of binding.

Scaffold Hopping: The thiomorpholine 1,1-dioxide scaffold could be replaced entirely with other heterocyclic systems that maintain a similar spatial arrangement of key interacting groups. For BACE1 inhibitors, scaffolds like piperazine, pyridine, and pyrazole (B372694) have been successfully employed to interact with the catalytic aspartates while presenting different vectors for substitution. mdpi.comnih.gov This approach aims to discover novel chemical series with improved properties, such as enhanced selectivity or better brain penetration. nih.gov

Table 3: Examples of Linker and Scaffold Variations

| Variation Type | Modified Structure Element | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| Linker Elongation | -CH₂CH₂- linker | Variable | Allows exploration of deeper pockets but increases flexibility, which may be unfavorable. |

| Linker Rigidification | Cyclopropyl linker | Potentially Increased | Reduces conformational freedom, which can lead to higher binding affinity if the optimal conformation is achieved. |

| Scaffold Hop | Piperazine-based core | Variable | Presents different H-bonding and substitution patterns, potentially leading to new, potent inhibitors. mdpi.com |

| Scaffold Hop | Pyridinone core | Variable | Offers a different heterocyclic system that can be optimized for target binding and ADME properties. nih.gov |

Physicochemical Properties and Their Influence on Biological Activity

Solubility and lipophilicity are often opposing properties that must be carefully balanced in drug design. Aqueous solubility is necessary for formulation and absorption, while lipophilicity is required for the molecule to permeate biological membranes, including the blood-brain barrier (BBB). nih.gov

Lipophilicity , often measured as the logarithm of the partition coefficient (LogP), is a critical determinant of a compound's ability to cross cell membranes. For CNS targets like BACE1, a moderate level of lipophilicity is generally desired (typically LogP between 2 and 4) to ensure sufficient BBB penetration without leading to issues like high plasma protein binding, rapid metabolism, or poor solubility. nih.govfrontiersin.org

Solubility in aqueous media is essential for a drug to be absorbed from the gastrointestinal tract and to be transported in the blood. Highly lipophilic compounds tend to be poorly soluble ("brick dust"), which can limit their bioavailability. nih.gov

The thiomorpholine 1,1-dioxide scaffold itself contributes to the polarity of the molecule. Modifications, such as adding hydrophobic substituents to the benzyl ring, will increase LogP, potentially enhancing membrane permeability but decreasing aqueous solubility. acs.org

Table 4: Influence of Lipophilicity (LogP) on Drug Properties

| LogP Range | General Characteristics | Implications for CNS Drug Candidate |

|---|---|---|

| < 1 | High water solubility, low lipophilicity | Poor membrane and BBB permeability. |

| 1 - 3 | Balanced solubility and lipophilicity | Optimal range for many oral drugs, including potential for BBB penetration. nih.gov |

| 3 - 5 | Low water solubility, high lipophilicity | Good permeability but may have issues with solubility, metabolism, and high plasma protein binding. frontiersin.org |

| > 5 | Very low water solubility, very high lipophilicity | Often associated with poor bioavailability, rapid metabolism, and potential toxicity. frontiersin.org |

Hydrogen bonds are highly directional, electrostatic attractions that are fundamental to molecular recognition in biological systems. nih.gov A molecule's ability to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) is critical for its interaction with a protein target.

In the 4-benzylthiomorpholine 1,1-dioxide scaffold, the two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. nih.gov The nitrogen atom is also a potential acceptor. The parent molecule lacks a hydrogen bond donor. In the context of BACE1, the catalytic activity relies on two aspartic acid residues (Asp32 and Asp228). nih.gov An effective inhibitor must interact with these residues. The sulfone oxygens of the thiomorpholine 1,1-dioxide ring are well-suited to form strong hydrogen bonds with the catalytic dyad, anchoring the inhibitor in the active site. researchgate.netmdpi.com The number and placement of HBDs and HBAs in a molecule also influence its physicochemical properties; an excessive number can hinder membrane permeability. mdpi.com

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for neutral and acidic drugs, and alpha-1-acid glycoprotein (B1211001) for basic drugs. Only the unbound (free) fraction of the drug is able to cross membranes and interact with its target. nih.gov

High plasma protein binding (PPB), often greater than 99%, can significantly limit the effective concentration of a drug at its site of action. This is a particular challenge for CNS drugs, as only the free fraction can cross the BBB. High lipophilicity is a major driver of high PPB. frontiersin.org Therefore, while increasing the lipophilicity of this compound analogues might improve BBB penetration, it could be counteracted by increased binding to plasma proteins, resulting in little to no improvement in brain exposure. Achieving a balance where the compound has sufficient free concentration to be efficacious is a key challenge in the optimization process. nih.gov

Biological Activities and Pharmacological Investigations

Antibacterial ActivityWhile commercial sources suggest potential antimicrobial applicationschemimpex.com, no specific studies were found that evaluated the efficacy of 4-Benzylthiomorpholine (B2874956) 1,1-Dioxide against specific bacterial pathogens or its mechanism of action.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV:The mechanism of antibacterial action for this compound is unknown, and there is no evidence to suggest it functions by inhibiting bacterial DNA gyrase or topoisomerase IV.

Due to this lack of specific scientific evidence, generating an article with the requested detailed content and data tables is not feasible at this time.

Computational Chemistry and Rational Drug Design

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

While no specific molecular docking studies have been published for 4-Benzylthiomorpholine (B2874956) 1,1-Dioxide, the general process would involve:

Preparation of the Ligand: The 3D structure of 4-Benzylthiomorpholine 1,1-Dioxide would be generated and optimized to its lowest energy conformation.

Target Identification and Preparation: A biological target of interest, such as an enzyme or receptor, would be selected based on preliminary biological data or therapeutic hypotheses. The 3D structure of this target would be obtained from a protein database.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the target in a multitude of possible orientations and conformations.

Scoring and Analysis: The various poses would be "scored" based on how well they fit and the favorable energetic interactions they form with the target. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, a study on related thiomorpholine (B91149) derivatives targeting the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key protein in SARS-CoV-2 infection, illustrates how this could be applied. nih.gov In such a study, researchers would analyze the specific amino acid residues in the ACE2 binding pocket that interact with the thiomorpholine core, the benzyl (B1604629) group, and the sulfone moiety of the ligand.

Table 1: Potential Interacting Residues in a Hypothetical Docking Study

| Interaction Type | Potential Interacting Residue (Example Target) |

| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine |

| Hydrophobic Interaction | Phenylalanine, Leucine, Isoleucine |

| Pi-Pi Stacking | Tyrosine, Phenylalanine, Tryptophan |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

There are no published virtual screening campaigns that have specifically identified or utilized this compound. However, this compound could be incorporated into virtual libraries for screening against various therapeutic targets. The process would involve:

Library Compilation: A database of thousands to millions of molecular structures, including this compound, would be assembled.

Target-Based Screening: Using a known 3D structure of a target protein, molecular docking would be used to predict the binding of each molecule in the library.

Ligand-Based Screening: If the 3D structure of the target is unknown, a model of a known active ligand could be used to find other molecules in the library with similar shapes and chemical properties.

Hit Identification and Refinement: The top-scoring molecules, or "hits," would be selected for further computational analysis or experimental testing.

Furthermore, the this compound scaffold could serve as a core structure for the design of a virtual library. By computationally adding various substituents at different positions on the benzyl or thiomorpholine rings, a diverse library of related compounds could be generated for screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which chemical properties are important for activity.

No specific QSAR models for this compound have been reported in the literature. To develop such a model, a set of thiomorpholine 1,1-dioxide analogs with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required. The general workflow is as follows:

Data Collection: A dataset of compounds with their corresponding biological activities is collected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., branching indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of this compound and to guide the design of new, more potent analogs.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules. MD simulations allow researchers to observe how a system, such as a protein in complex with a ligand, behaves over time.

While no MD simulation studies have been published specifically for this compound, this technique could provide valuable insights into its interactions with a biological target. An MD simulation would typically follow these steps:

System Setup: A starting structure, often derived from a molecular docking pose, is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation Run: The forces on every atom are calculated, and the system is allowed to evolve over time, typically on the nanosecond to microsecond timescale.

Trajectory Analysis: The resulting trajectory of atomic positions is analyzed to understand the stability of the ligand-protein complex, the nature of the intermolecular interactions, and any conformational changes that occur.

MD simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to identify new compounds that are likely to be active at a particular target.

There are no specific pharmacophore models in the literature derived from or used to identify this compound. A pharmacophore model could be developed in two primary ways:

Ligand-Based: If a set of active molecules with similar mechanisms of action is known, their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) can be aligned to create a 3D pharmacophore model.

Structure-Based: If the 3D structure of the ligand-protein complex is known (from docking or experimental methods), the key interaction points between the ligand and the protein can be used to define the pharmacophore features.

Once developed, this pharmacophore model could be used as a 3D query to screen large databases for novel molecules that match the pharmacophore and are therefore likely to be active.

Preclinical Research and in Vivo Studies

In Vivo Efficacy Models for Relevant Diseases (e.g., Cancer Immunotherapy, Bacterial Infections)

Specific in vivo efficacy models for 4-Benzylthiomorpholine (B2874956) 1,1-Dioxide have not been detailed in the reviewed scientific literature. As a chemical intermediate, its biological activity is often explored in the context of more complex molecules. For instance, the 4-benzylthiomorpholine 1,1-dioxide moiety is a structural component of filgotinib, a known Janus kinase 1 (JAK1) selective inhibitor. sci-hub.se The efficacy of such a parent compound would typically be assessed in various disease models.

For a compound to be evaluated for cancer immunotherapy, researchers would typically utilize syngeneic mouse tumor models. These models involve implanting tumor cells that are genetically identical to the host mouse strain, thus ensuring a competent immune system to study the effects of the compound on anti-tumor immunity. Key assessments would include monitoring tumor growth inhibition, survival rates, and immunological changes within the tumor microenvironment, such as the infiltration and activation of T cells.

In the context of bacterial infections, in vivo efficacy would be determined using animal models of infection. These can range from localized infection models (e.g., skin or thigh infection) to systemic infection models (e.g., sepsis). The primary endpoints in these studies are typically the reduction in bacterial load in various organs and tissues, as well as improved survival rates of the infected animals.

Pharmacokinetic Profiling (in vivo absorption, distribution, metabolism, excretion)

A detailed in vivo pharmacokinetic profile of this compound is not publicly available. Pharmacokinetic studies are fundamental to understanding how an organism processes a chemical compound. These studies, often abbreviated as ADME, involve the characterization of the following parameters:

Absorption: The process by which the compound enters the bloodstream. This is assessed by measuring the concentration of the compound in plasma over time after administration through various routes (e.g., oral, intravenous).

Distribution: The extent to which a compound spreads to different tissues and organs in the body. This is often determined by analyzing the concentration of the compound in various tissues after a specific time period.

Metabolism: The chemical modification of the compound by the body, primarily by enzymes in the liver. Identifying the metabolites is crucial as they can be active or inactive, and potentially toxic.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

These parameters are essential for establishing a potential dosing regimen and for understanding the compound's exposure levels in the body.

Table 1: General Pharmacokinetic Parameters As specific data for this compound is unavailable, this table illustrates the typical parameters evaluated in pharmacokinetic studies.

| Parameter | Description |

|---|---|

| Cmax | Maximum (peak) plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life of the compound in plasma |

| CL | Clearance, the volume of plasma cleared of the compound per unit time |

Pharmacodynamic Biomarkers and Target Engagement Studies

There are no specific pharmacodynamic biomarkers or target engagement studies for this compound reported in the available literature. Pharmacodynamic studies focus on the biochemical and physiological effects of a compound on the body and the mechanisms of its action.

Pharmacodynamic biomarkers are measurable indicators of a pharmacological response to a compound. These can include changes in the levels of specific proteins, enzyme activity, or signaling pathways that are modulated by the compound. For example, if a compound is designed to inhibit a particular kinase, a pharmacodynamic biomarker could be the level of phosphorylation of a downstream substrate of that kinase.

Target engagement studies aim to confirm that the compound is interacting with its intended biological target in vivo. This can be achieved through various techniques, such as positron emission tomography (PET) imaging with a radiolabeled version of the compound, or by measuring a downstream effect that is a direct consequence of target interaction.

Q & A

Q. Advanced

- Reaction Solubility : The compound’s moderate polarity (density 1.235 g/cm³) suggests compatibility with polar aprotic solvents (e.g., DMF, DMSO) for homogeneous catalysis.

- Stability Screening : Pre-screen thermal and oxidative stability under reaction conditions using differential scanning calorimetry (DSC).

- Mechanistic Probes : Isotopic labeling (e.g., in sulfone groups) can track oxygen transfer in catalytic cycles .

How does the electronic structure of this compound influence its reactivity in organocatalytic applications?

Intermediate

The sulfone group is a strong electron-withdrawing moiety, which polarizes adjacent C–H bonds, enhancing acidity and enabling deprotonation for nucleophilic activation. Computational studies (e.g., NBO analysis) can quantify charge distribution, while Hammett parameters may predict substituent effects on catalytic activity. Experimental validation via kinetic isotopic effects (KIEs) is recommended to confirm mechanistic pathways .

What strategies mitigate contradictions in biological activity data for sulfone-containing analogs like this compound?

Advanced

Divergent bioactivity results may stem from assay conditions or receptor-binding promiscuity. To resolve this:

- Apply structure-activity relationship (SAR) models to isolate critical functional groups.

- Use hybrid QSAR/machine learning approaches to reconcile chemical features with receptor-specific responses, as demonstrated in odorant receptor studies .

- Validate findings across multiple cell lines or in vitro systems to rule out context-dependent effects .

Notes

- Methodological Rigor : Follow research stages (problem development, data collection, analysis) as outlined in to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.